molecular formula C19H17NO3 B15209121 2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one CAS No. 919778-71-5

2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one

Katalognummer: B15209121
CAS-Nummer: 919778-71-5
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: LPNDADYXHMIYDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylphenol in the presence of an acid catalyst to form the oxazole ring. This is followed by the acylation of the oxazole derivative with p-tolylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of 2-(2-(4-Hydroxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone.

    Reduction: Formation of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(4-Hydroxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone
  • 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(m-tolyl)ethanone
  • 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(o-tolyl)ethanone

Uniqueness

2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

919778-71-5

Molekularformel

C19H17NO3

Molekulargewicht

307.3 g/mol

IUPAC-Name

2-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C19H17NO3/c1-13-3-5-14(6-4-13)18(21)11-17-12-20-19(23-17)15-7-9-16(22-2)10-8-15/h3-10,12H,11H2,1-2H3

InChI-Schlüssel

LPNDADYXHMIYDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.